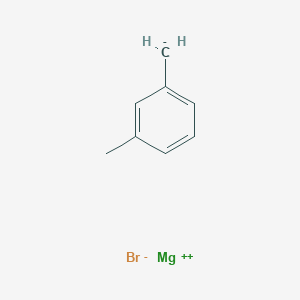![molecular formula C13H12O2S B14368732 1-(Phenylsulfanyl)-6-oxabicyclo[3.2.1]oct-3-en-7-one CAS No. 93000-72-7](/img/structure/B14368732.png)
1-(Phenylsulfanyl)-6-oxabicyclo[3.2.1]oct-3-en-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phenylsulfanyl)-6-oxabicyclo[321]oct-3-en-7-one is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Phenylsulfanyl)-6-oxabicyclo[3.2.1]oct-3-en-7-one typically involves multi-step organic reactions. One common method includes the reaction of phenylthiol with a suitable bicyclic precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes scaling up the reaction conditions, ensuring consistent quality control, and possibly using continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(Phenylsulfanyl)-6-oxabicyclo[3.2.1]oct-3-en-7-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-(Phenylsulfanyl)-6-oxabicyclo[3.2.1]oct-3-en-7-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Phenylsulfanyl)-6-oxabicyclo[3.2.1]oct-3-en-7-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The phenylsulfanyl group can also participate in various chemical interactions, enhancing the compound’s reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.1]octane derivatives: These compounds share a similar bicyclic structure but may have different functional groups.
Phenylsulfanyl derivatives: These compounds contain the phenylsulfanyl group but may have different core structures.
Uniqueness
1-(Phenylsulfanyl)-6-oxabicyclo[3.2.1]oct-3-en-7-one is unique due to its combination of a bicyclic core and a phenylsulfanyl group. This combination imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
93000-72-7 |
|---|---|
Molecular Formula |
C13H12O2S |
Molecular Weight |
232.30 g/mol |
IUPAC Name |
1-phenylsulfanyl-6-oxabicyclo[3.2.1]oct-3-en-7-one |
InChI |
InChI=1S/C13H12O2S/c14-12-13(8-4-5-10(9-13)15-12)16-11-6-2-1-3-7-11/h1-7,10H,8-9H2 |
InChI Key |
PIZACEZFYQCZLP-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2CC1(C(=O)O2)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


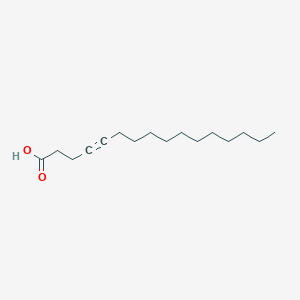

![Triphenyl[(trimethylsilyl)methyl]arsanium chloride](/img/structure/B14368682.png)

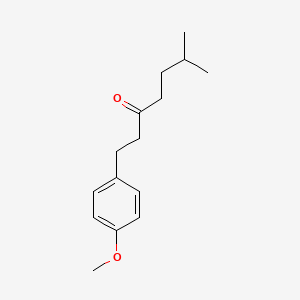
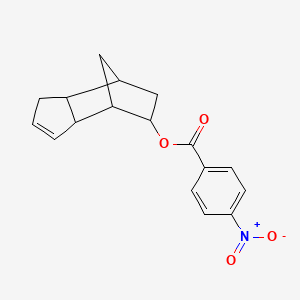
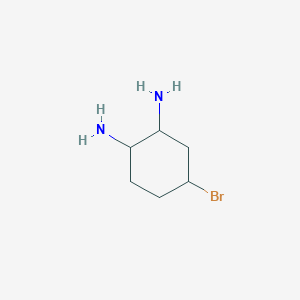
![1-[(2,4-Dimethylphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B14368704.png)

![{5-Methoxy-2-methyl-1-[4-(methylsulfanyl)benzoyl]-1H-indol-3-yl}acetic acid](/img/structure/B14368710.png)
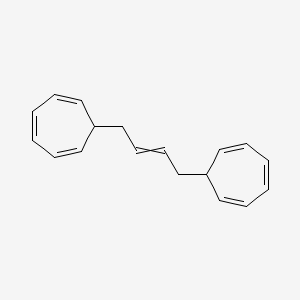
![2,6-Dimethyl-9-(prop-1-en-2-yl)-1-oxaspiro[4.4]nonan-6-ol](/img/structure/B14368724.png)

